Ethyl 2-(2,5-dimethylphenyl)-2,2-difluoroacetate
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Overview
Description
Ethyl 2-(2,5-dimethylphenyl)-2,2-difluoroacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a difluoroacetate group attached to a 2,5-dimethylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2,5-dimethylphenyl)-2,2-difluoroacetate typically involves the esterification of 2-(2,5-dimethylphenyl)-2,2-difluoroacetic acid with ethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,5-dimethylphenyl)-2,2-difluoroacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The difluoroacetate group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Ethyl 2-(2,5-dimethylphenyl)-2,2-difluoroacetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Ethyl 2-(2,5-dimethylphenyl)-2,2-difluoroacetate exerts its effects involves interactions with specific molecular targets. The difluoroacetate group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity and function. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(2,5-dimethylphenyl)-2-fluoroacetate
- Ethyl 2-(2,5-dimethylphenyl)-2-chloroacetate
- Ethyl 2-(2,5-dimethylphenyl)-2-bromoacetate
Uniqueness
Ethyl 2-(2,5-dimethylphenyl)-2,2-difluoroacetate is unique due to the presence of two fluorine atoms in the difluoroacetate group. This structural feature imparts distinct chemical properties, such as increased stability and reactivity, compared to its mono-fluorinated or halogenated analogs. The difluoroacetate group also enhances the compound’s ability to participate in specific chemical reactions, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
ethyl 2-(2,5-dimethylphenyl)-2,2-difluoroacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2O2/c1-4-16-11(15)12(13,14)10-7-8(2)5-6-9(10)3/h5-7H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKFAWWWWIJYIOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=C(C=CC(=C1)C)C)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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